4-Isopropoxy-2-methylphenylboronic acid
Overview
Description
4-Isopropoxy-2-methylphenylboronic acid is an organoboron compound with the molecular formula C10H15BO3. It is a derivative of phenylboronic acid, featuring an isopropoxy group and a methyl group on the benzene ring. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Mechanism of Action
Target of Action
The primary target of the compound 4-Isopropoxy-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The this compound affects the SM coupling reaction pathway . This pathway involves the combination of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond through the SM coupling reaction . This reaction is widely used in organic synthesis, allowing for the creation of a wide range of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is also important to ensure adequate ventilation and to remove all sources of ignition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropoxy-2-methylphenylboronic acid typically involves the reaction of 2-methylphenol with isopropyl boronic acid under suitable conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the formation of the boronic acid derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on the desired scale and purity of the final product. The reaction conditions are optimized to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropoxy-2-methylphenylboronic acid is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid derivative and an aryl halide in the presence of a palladium catalyst.
Common Reagents and Conditions: The Suzuki-Miyaura coupling typically requires a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate), and a solvent (e.g., water or toluene). The reaction is performed under an inert atmosphere to prevent oxidation of the boronic acid.
Major Products Formed: The major product of the Suzuki-Miyaura coupling using this compound is the corresponding biaryl compound, which can be further functionalized for various applications.
Scientific Research Applications
Chemistry: 4-Isopropoxy-2-methylphenylboronic acid is widely used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Its ability to form carbon-carbon bonds makes it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its boronic acid moiety can form reversible covalent bonds with diols, making it useful in the study of glycoproteins and glycolipids.
Medicine: . Its ability to form stable complexes with biomolecules makes it a useful tool in drug discovery and development.
Industry: In the chemical industry, this compound is used in the production of fine chemicals and advanced materials. Its versatility in cross-coupling reactions allows for the efficient synthesis of a wide range of compounds.
Comparison with Similar Compounds
Phenylboronic acid
2-Methylphenylboronic acid
4-Methoxyphenylboronic acid
4-Ethoxyphenylboronic acid
Uniqueness: 4-Isopropoxy-2-methylphenylboronic acid is unique due to its isopropoxy group, which provides steric hindrance and influences the reactivity of the boronic acid moiety. This makes it particularly useful in cross-coupling reactions where selectivity and control over the reaction conditions are critical.
Properties
IUPAC Name |
(2-methyl-4-propan-2-yloxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-7(2)14-9-4-5-10(11(12)13)8(3)6-9/h4-7,12-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBXBUNQDNBWRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(C)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584713 | |
Record name | {2-Methyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871126-21-5 | |
Record name | {2-Methyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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